![molecular formula C15H15NO B14727565 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol CAS No. 5444-87-1](/img/structure/B14727565.png)
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol is an organic compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a phenol group attached to a butenyl chain, which is further connected to a pyridine ring. The presence of both phenol and pyridine moieties in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol can be achieved through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to form the carbon-carbon bonds between the phenol and pyridine moieties.
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale chemical processes, such as:
Oxidation of Aryl Silanes: This method involves the oxidation of aryl silanes to produce phenols.
Hydrolysis of Diazonium Salts: Aromatic primary amines are treated with nitrous acid to form diazonium salts, which are then hydrolyzed to yield phenols.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring in phenols is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄).
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro-phenols, bromo-phenols.
Aplicaciones Científicas De Investigación
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol involves its interaction with various molecular targets and pathways:
Proteolytic Activity: Phenolic compounds can dissolve tissue on contact via proteolysis.
Antioxidant Activity: The phenol group can scavenge free radicals, thereby protecting cells from oxidative damage.
Neurolysis: In high concentrations, phenolic compounds can produce chemical neurolysis, affecting nerve fibers.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxybenzoic Acids: Such as gallic acid and protocatechuic acid.
Hydroxycinnamic Acids: Such as ferulic acid and caffeic acid.
Uniqueness
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol is unique due to its combined phenol and pyridine structures, which confer distinct chemical reactivity and biological activity compared to other simple phenolic compounds .
Propiedades
Número CAS |
5444-87-1 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-2-13(14-6-8-16-9-7-14)10-12-4-3-5-15(17)11-12/h3-11,17H,2H2,1H3/b13-10+ |
Clave InChI |
IPSSUCQDQBETMX-JLHYYAGUSA-N |
SMILES isomérico |
CC/C(=C\C1=CC(=CC=C1)O)/C2=CC=NC=C2 |
SMILES canónico |
CCC(=CC1=CC(=CC=C1)O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


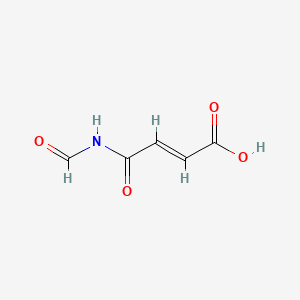
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
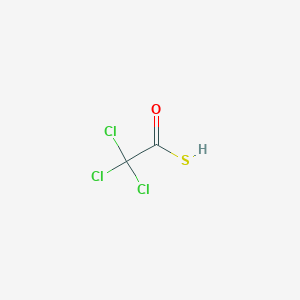
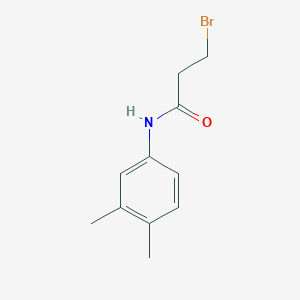
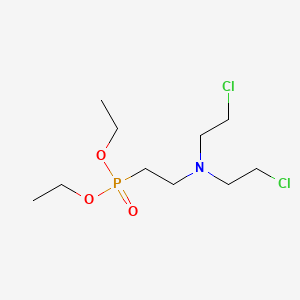
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)


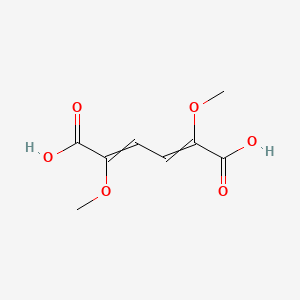
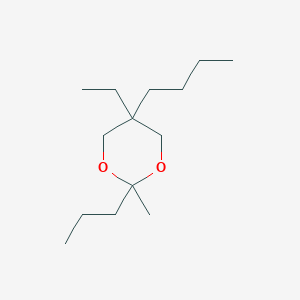

![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
